(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (enone) backbone linked to a 4-methyl-1,3-thiazole ring substituted with a 4-chlorophenyl group. The 4-phenoxyphenyl moiety at the β-position introduces steric bulk and aromaticity, influencing electronic properties and intermolecular interactions. This structure is characteristic of bioactive molecules targeting enzymes or receptors via π-π stacking, hydrogen bonding, or hydrophobic interactions.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO2S/c1-17-24(30-25(27-17)19-10-12-20(26)13-11-19)23(28)16-9-18-7-14-22(15-8-18)29-21-5-3-2-4-6-21/h2-16H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYKXMHXZSLLZ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and phenoxyphenyl groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and phenoxyphenyl groups can be introduced via substitution reactions, often using reagents like chlorobenzene and phenol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry
In industrial applications, the compound could be used in the development of new polymers, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or receptors involved in signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one ()
- Molecular Formula : C₁₄H₁₃ClN₂OS
- Key Differences: Replaces 4-phenoxyphenyl with dimethylamino group. Lacks the 4-methyl substituent on the thiazole ring.
- Impact: The dimethylamino group enhances solubility in polar solvents due to its basicity, whereas the phenoxyphenyl group in the target compound increases hydrophobicity.
Compound B : (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one ()
- Key Differences: Replaces thiazole with a 1,2,3-triazole ring. Incorporates a piperidin-1-yl group instead of phenoxyphenyl.
- Impact: The triazole ring provides additional hydrogen-bonding sites (N atoms) compared to the thiazole’s sulfur atom.
Compound C : (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()
- Key Differences: Substitutes phenoxyphenyl with 2,4-difluorophenyl and adds a triazole ring.
- Impact :
- Fluorine atoms increase electronegativity and metabolic stability compared to chlorine.
- The triazole ring may enhance dipole interactions in crystal packing or receptor binding.
Physicochemical Properties
*LogP and solubility values estimated using computational tools (e.g., ChemAxon).
Electronic and Crystallographic Analysis
- Target Compound: The enone system exhibits strong UV absorption (~300 nm) due to conjugation. Crystallographic studies using SHELX () would reveal planar geometry, with dihedral angles between thiazole and phenoxyphenyl groups influencing packing efficiency.
- Compound B (): Single-crystal X-ray data (R factor = 0.058) shows a near-planar enone-triazole system, stabilized by intramolecular hydrogen bonds.
- Compound C (): Fluorine substituents induce electron-withdrawing effects, polarizing the enone system and enhancing reactivity toward nucleophiles.
Biological Activity
The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one , often referred to as a thiazole derivative, has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological potential, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C17H12ClNOS
- Molecular Weight : 345.87 g/mol
- CAS Number : 860610-06-6
1. Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The antibacterial efficacy is attributed to the thiazole ring's ability to interact with bacterial enzymes and disrupt cellular processes .
2. Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties, particularly their ability to inhibit tumor cell proliferation. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.
Case Study : A study on a related thiazole compound revealed an IC50 value of 15 µM against breast cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it exhibits significant inhibition of acetylcholinesterase (AChE) and urease enzymes.
| Enzyme Type | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 10.0 |
These findings suggest that the compound could be useful in treating conditions associated with excessive enzyme activity, such as Alzheimer's disease and certain gastrointestinal disorders .
The biological activities of this compound are primarily mediated through the following mechanisms:
- Interaction with Enzymes : The thiazole moiety interacts with active sites of bacterial enzymes and human enzymes like AChE.
- Cellular Pathway Modulation : The compound modulates signaling pathways related to cell survival and apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
